chemical structure and properties of 2-(Piperidin-4-ylidene)acetonitrile
chemical structure and properties of 2-(Piperidin-4-ylidene)acetonitrile
An In-Depth Technical Guide to 2-(Piperidin-4-ylidene)acetonitrile: Structure, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the piperidine ring is a privileged structure, ubiquitous in pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation.[1][2] 2-(Piperidin-4-ylidene)acetonitrile emerges as a particularly valuable synthon, combining the piperidine core with a reactive α,β-unsaturated nitrile moiety. This arrangement provides multiple handles for chemical elaboration, making it a strategic starting point for the synthesis of complex molecular architectures, particularly spiropiperidinic compounds and other derivatives with significant pharmacological potential.[3][4] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and reactivity, tailored for researchers and scientists in medicinal chemistry and process development.
Chemical Structure and Physicochemical Properties
2-(Piperidin-4-ylidene)acetonitrile is characterized by a piperidine ring with an exocyclic double bond at the C4 position, conjugated to a nitrile group. The nitrogen atom of the piperidine ring is typically protected during synthesis (e.g., with a Boc or Cbz group) and can be deprotected or functionalized in subsequent steps. The unprotected parent compound possesses the following core attributes:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | (Calculated) |
| Molecular Weight | 122.17 g/mol | (Calculated) |
| CAS Number | 1454-00-8 (for the N-unsubstituted parent) | [5] |
| Appearance | Typically an off-white to yellow solid or oil | (General Observation) |
| Key Functional Groups | Secondary Amine, Alkene (exocyclic), Nitrile | (Structural Analysis) |
The presence of the polar amine and nitrile groups, contrasted with the nonpolar hydrocarbon backbone, imparts a moderate polarity to the molecule. The secondary amine provides a basic center and a site for N-alkylation or N-acylation, while the conjugated system is susceptible to nucleophilic addition.
Synthesis and Purification: The Horner-Wadsworth-Emmons Approach
A robust and highly efficient method for the synthesis of 2-(Piperidin-4-ylidene)acetonitrile derivatives is the Horner-Wadsworth-Emmons (HWE) reaction.[6][7] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone. The HWE reaction is generally preferred over the classical Wittig reaction for this transformation due to several key advantages: the phosphonate carbanion is more nucleophilic, and the water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[8][9] The reaction typically yields the thermodynamically more stable (E)-alkene, although for an exocyclic double bond like this, there is no E/Z isomerism.
The synthesis begins with a commercially available, N-protected piperidin-4-one, such as 1-(tert-butoxycarbonyl)piperidin-4-one (N-Boc-4-piperidone).
Experimental Protocol: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
Step 1: Reagent Preparation & Reaction Setup
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous Tetrahydrofuran (THF, 10 volumes relative to the phosphonate reagent).
-
Cool the solvent to 0 °C in an ice-water bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred solvent. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the phosphonate. Anhydrous conditions are critical as NaH reacts violently with water.
Step 2: Ylide Formation
-
To the NaH/THF suspension, add diethyl phosphonoacetonitrile (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate carbanion (ylide) is typically observed by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.
Step 3: Olefination Reaction
-
Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the ketone solution dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
Step 4: Workup & Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Self-Validation: The quench neutralizes the excess base and hydrolyzes the phosphate byproduct.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.
Step 5: (Optional) Deprotection
-
To obtain the title compound, dissolve the purified Boc-protected product in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure. If an HCl salt is formed, it can often be precipitated with diethyl ether. Neutralization with a base will yield the free amine.
Synthesis Workflow Diagram
Spectroscopic Characterization
Unambiguous identification and purity assessment of 2-(Piperidin-4-ylidene)acetonitrile and its derivatives rely on standard spectroscopic techniques.[10][11] The expected spectral features are summarized below.
| Technique | Functional Group | Expected Signal / Absorption | Rationale |
| ¹H NMR | Vinylic Proton (=C-H) | δ 5.2 - 5.8 ppm (singlet) | The proton is on a double bond and deshielded, appearing as a singlet as there are no adjacent protons. |
| Piperidine Protons (-CH₂-N-) | δ 2.8 - 3.2 ppm (multiplet) | Protons alpha to the nitrogen atom are deshielded by the electronegative atom. | |
| Piperidine Protons (-CH₂-C=) | δ 2.3 - 2.7 ppm (multiplet) | Protons alpha to the exocyclic double bond are slightly deshielded. | |
| Amine Proton (-NH-) | δ 1.5 - 3.0 ppm (broad singlet) | Signal is often broad and its chemical shift is concentration and solvent dependent; may exchange with D₂O. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ 115 - 120 ppm | Characteristic chemical shift for nitrile carbons. |
| Quaternary Olefinic Carbon (>C=) | δ 150 - 160 ppm | The carbon of the double bond attached to the piperidine ring is significantly deshielded. | |
| Tertiary Olefinic Carbon (=CH) | δ 95 - 105 ppm | The carbon bearing the vinylic proton is shielded by the nitrile group's anisotropic effect. | |
| Piperidine Carbons (-CH₂-) | δ 30 - 50 ppm | Aliphatic carbons of the piperidine ring. | |
| IR | Nitrile Stretch (-C≡N) | 2200 - 2230 cm⁻¹ (strong, sharp) | A highly characteristic and strong absorption for the nitrile functional group.[12] |
| Alkene Stretch (C=C) | 1640 - 1680 cm⁻¹ (medium) | Absorption for the conjugated carbon-carbon double bond. | |
| N-H Stretch (Secondary Amine) | 3300 - 3500 cm⁻¹ (medium, broad) | Characteristic of the secondary amine N-H bond vibration. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 122.08 (for C₇H₁₀N₂) | The exact mass corresponding to the molecular formula. |
Reactivity and Applications in Drug Development
2-(Piperidin-4-ylidene)acetonitrile is a versatile intermediate primarily due to its three reactive sites: the secondary amine, the nitrile group, and the conjugated double bond. This allows for divergent synthesis pathways to create a library of complex molecules.[13][14]
-
N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination to install a wide variety of substituents, which is a common strategy for modulating a drug candidate's potency, selectivity, and pharmacokinetic properties.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a key linker for further conjugation.
-
Michael Addition: The electron-withdrawing nitrile group activates the double bond for conjugate (Michael) addition by nucleophiles, allowing for the introduction of substituents at the piperidine C4 position and the creation of a chiral center.
This scaffold is a precursor to various pharmacologically active agents, including treatments for pain and other neurological disorders.[15]
Illustrative Reaction Pathway: Synthesis of a Spirocyclic Piperidine
One powerful application is in the synthesis of spirocyclic systems. For example, a 1,3-dipolar cycloaddition reaction can be employed to construct a second heterocyclic ring at the C4 position.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(Piperidin-4-ylidene)acetonitrile and its precursors.
-
Hazard Identification: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and serious eye irritation.[16] The nitrile group can be metabolized to release cyanide in vivo, imparting potential toxicity.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 2-(Piperidin-4-ylidene)acetonitrile. Its versatile structure and reactivity ensure its continued importance as a building block in the quest for novel therapeutics.
References
- Fisher Scientific. (2009).
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
- PubChem. (n.d.). 2-(1-benzylpiperidin-4-ylidene)acetonitrile. PubChemLite.
- Abovchem. (n.d.). 2-(Piperidin-4-yl)acetonitrile - CAS:202002-66-2.
- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.
- Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- ChemScene. (2024, August 2).
- Tetrahedron Science. (n.d.). 202002-66-2 | 2-(Piperidin-4-yl)acetonitrile.
-
Sam T, et al. (2013, April 15). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
- Technology Networks. (2019, October 18).
- Cheméo. (n.d.). n-Nonadecanol-1 (CAS 1454-84-8) - Chemical & Physical Properties.
- BenchChem. (n.d.). Preparation of 2-Amino-2-(pyridin-3-yl)
- CymitQuimica. (2024, December 19).
- Chemistry Steps. (2025, September 28).
-
Shcherbakov, S. V., et al. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC. [Link]
-
Khan, I., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
ResearchGate. (2025, August 8). Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. [Link]
- Google Patents. (n.d.). HUP0300402A3 - Quinolinyl-piperidin-4-ylidene-methyl-benzamide derivatives for the treatment of pain and pharmaceutical compositions containing them.
- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. n-Nonadecanol-1 (CAS 1454-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. lehigh.edu [lehigh.edu]
- 12. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HUP0300402A3 - Quinolinyl-piperidin-4-ylidene-methyl-benzamide derivatives for the treatment of pain and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 16. fishersci.com [fishersci.com]
- 17. file.chemscene.com [file.chemscene.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
